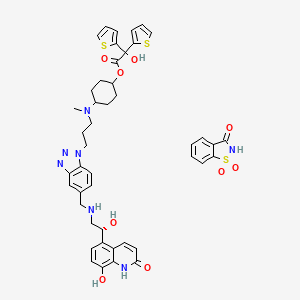

Navafenterol saccharinate

Description

Properties

IUPAC Name |

1,1-dioxo-1,2-benzothiazol-3-one;[4-[3-[5-[[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]benzotriazol-1-yl]propyl-methylamino]cyclohexyl] 2-hydroxy-2,2-dithiophen-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H42N6O6S2.C7H5NO3S/c1-43(25-8-10-26(11-9-25)50-37(48)38(49,33-5-2-19-51-33)34-6-3-20-52-34)17-4-18-44-30-14-7-24(21-29(30)41-42-44)22-39-23-32(46)27-12-15-31(45)36-28(27)13-16-35(47)40-36;9-7-5-3-1-2-4-6(5)12(10,11)8-7/h2-3,5-7,12-16,19-21,25-26,32,39,45-46,49H,4,8-11,17-18,22-23H2,1H3,(H,40,47);1-4H,(H,8,9)/t25?,26?,32-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXFYZNXSBYPTSS-CMMZEBJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN1C2=C(C=C(C=C2)CNCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)N=N1)C5CCC(CC5)OC(=O)C(C6=CC=CS6)(C7=CC=CS7)O.C1=CC=C2C(=C1)C(=O)NS2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCCN1C2=C(C=C(C=C2)CNC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)N=N1)C5CCC(CC5)OC(=O)C(C6=CC=CS6)(C7=CC=CS7)O.C1=CC=C2C(=C1)C(=O)NS2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H47N7O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

926.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1648550-37-1 | |

| Record name | Navafenterol saccharinate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1648550371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NAVAFENTEROL SACCHARINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K9GRC4RNX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Navafenterol (B609425) saccharinate (formerly known as AZD8871) is an investigational single-molecule, inhaled bronchodilator with a dual pharmacological mechanism of action.[1][2] It functions as both a potent and selective muscarinic M3 receptor antagonist and a β2-adrenergic receptor agonist (MABA).[1][3] This unique profile allows it to target two distinct pathways that lead to airway smooth muscle relaxation and bronchodilation, offering a potential therapeutic advantage in the treatment of chronic obstructive pulmonary disease (COPD).[4][5] Preclinical and clinical studies have demonstrated that navafenterol effectively improves lung function and is generally well-tolerated.[4][6] This guide provides a detailed technical overview of its mechanism of action, supported by quantitative data, experimental protocols, and visualizations of the relevant biological pathways.

Core Mechanism of Action: Dual Bronchodilation

Navafenterol's efficacy stems from its ability to simultaneously inhibit bronchoconstriction and stimulate bronchodilation through two key G-protein coupled receptors (GPCRs) on airway smooth muscle cells:

-

Muscarinic M3 Receptor Antagonism: Navafenterol exhibits high affinity and potent antagonism at the M3 receptor.[1] Acetylcholine (B1216132), a primary parasympathetic neurotransmitter in the airways, binds to M3 receptors, triggering a signaling cascade that leads to smooth muscle contraction and bronchoconstriction. By competitively inhibiting acetylcholine binding, navafenterol effectively blocks this constrictive pathway.[1]

-

β2-Adrenergic Receptor Agonism: Concurrently, navafenterol acts as a potent agonist at the β2-adrenergic receptor.[1] Activation of this receptor by endogenous agonists like epinephrine, or by therapeutic agents, initiates a distinct signaling pathway that results in the relaxation of airway smooth muscle, leading to bronchodilation.[1]

The combination of these two actions in a single molecule provides a synergistic approach to maximizing airway opening.

Quantitative Pharmacological Profile

The potency and selectivity of navafenterol have been extensively characterized in preclinical in vitro studies. The following tables summarize the key quantitative data from receptor binding and functional assays.

Table 1: Muscarinic Receptor Binding Affinities

| Receptor Subtype | Binding Affinity (pIC50) |

| Human M1 | 9.9 |

| Human M2 | 9.9 |

| Human M3 | 9.5 |

| Human M4 | 10.4 |

| Human M5 | 8.8 |

Data derived from radioligand displacement assays. pIC50 is the negative logarithm of the half-maximal inhibitory concentration.[3]

Table 2: Adrenergic Receptor Agonist Potency

| Receptor Subtype | Agonist Potency (pEC50) | Selectivity vs. β2 |

| Human β1 | 9.0 | 3-fold |

| Human β2 | 9.5 | - |

| Human β3 | 8.7 | 6-fold |

Data derived from cellular functional assays measuring cAMP production. pEC50 is the negative logarithm of the half-maximal effective concentration.[3]

Table 3: Functional Activity in Isolated Tissues

| Tissue Preparation | Pharmacological Action | Potency |

| Electrically Stimulated Guinea Pig Trachea | Antimuscarinic (inhibition of contraction) | pIC50: 8.6 |

| Spontaneous Tone Guinea Pig Trachea | β2-agonist (relaxation) | pEC50: 8.8 |

These ex vivo assays confirm the dual functionality of navafenterol in a more physiologically relevant system.[1]

Signaling Pathways

The dual mechanism of navafenterol involves two distinct intracellular signaling cascades, which are initiated upon its binding to the M3 and β2 receptors on airway smooth muscle cells.

M3 Muscarinic Receptor Antagonism Pathway

Navafenterol acts as a competitive antagonist at the M3 receptor, preventing acetylcholine (ACh) from initiating the Gq protein-coupled signaling cascade. This blockade inhibits the production of inositol (B14025) trisphosphate (IP3), thereby preventing the release of intracellular calcium (Ca2+) and subsequent smooth muscle contraction.

β2-Adrenergic Receptor Agonism Pathway

As an agonist, navafenterol binds to and activates the β2-adrenergic receptor, which is coupled to the Gs stimulatory protein. This activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium and smooth muscle relaxation.

References

- 1. Navafenterol (AZD8871) in patients with COPD: a randomized, double-blind, phase I study evaluating safety and pharmacodynamics of single doses of this novel, inhaled, long-acting, dual-pharmacology bronchodilator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The novel bronchodilator navafenterol: a phase 2a, multicentre, randomised, double-blind, placebo-controlled crossover trial in COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. Functional characterization of opioid receptor ligands by aequorin luminescence-based calcium assay - PubMed [pubmed.ncbi.nlm.nih.gov]

AZD-8871: A Preclinical Review of a Novel Dual-Pharmacology Bronchodilator

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AZD-8871, also known as navafenterol, is an investigational inhaled long-acting dual-pharmacology molecule that combines a muscarinic M3 receptor antagonist (M3A) and a β2-adrenoceptor agonist (B2A) in a single entity.[1][2] This novel approach to bronchodilation is under development for the treatment of chronic obstructive pulmonary disease (COPD) and potentially asthma. The therapeutic rationale for a MABA (Muscarinic Antagonist and Beta-2 Agonist) is to achieve superior bronchodilation compared to single-agent therapies by targeting two distinct pathways that regulate airway smooth muscle tone.[3] This whitepaper provides a comprehensive review of the available preclinical data for AZD-8871, focusing on its pharmacological profile, and includes detailed experimental methodologies and data presented for scientific evaluation.

Core Pharmacological Profile

AZD-8871 is characterized by its potent and sustained dual activity as both a muscarinic antagonist and a β2-adrenoceptor agonist. Preclinical studies have demonstrated its high affinity and functional activity at these receptors, supporting its potential for once-daily dosing in humans.[1]

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of AZD-8871.

Table 1: In Vitro Receptor Binding and Functional Potency of AZD-8871

| Parameter | Species/System | Value | Reference |

| Muscarinic Receptor (M3) Antagonism | |||

| pIC50 (Binding Affinity) | Human M3 Receptor | 9.5 | [1] |

| Half-life (at M3 Receptor) | Human M3 Receptor | 4.97 hours | [1] |

| pIC50 (Functional Antagonism) | Guinea Pig Electrically Stimulated Trachea | 8.6 | [1] |

| Muscarinic Receptor (M2) Antagonism | |||

| Half-life (at M2 Receptor) | Human M2 Receptor | 0.46 hours | [1] |

| β2-Adrenoceptor Agonism | |||

| pEC50 (Functional Agonism) | Guinea Pig Spontaneous Tone Isolated Trachea | 8.8 | [1] |

| β-Adrenoceptor Selectivity | |||

| Selectivity for β2 over β1 | - | 3-fold | [1] |

| Selectivity for β2 over β3 | - | 6-fold | [1] |

Table 2: In Vivo Preclinical Efficacy of AZD-8871

| Species | Model | Endpoint | Key Findings | Reference |

| Guinea Pig | Acetylcholine-induced bronchoconstriction | Prevention of bronchoconstriction | Nebulized AZD-8871 effectively prevents bronchoconstriction with minimal effects on salivation and heart rate. | [1] |

| Dog | Acetylcholine-induced bronchoconstriction | Duration of bronchoprotective effect | Long-lasting effects with a bronchoprotective half-life greater than 24 hours. | [1] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of AZD-8871

The dual mechanism of action of AZD-8871 targets two key signaling pathways in airway smooth muscle cells, leading to bronchodilation.

Caption: Dual signaling pathway of AZD-8871 in airway smooth muscle cells.

Experimental Workflow: In Vitro Functional Assay

The following diagram illustrates a typical workflow for assessing the dual functional activity of a MABA compound like AZD-8871 in isolated tissue.

Caption: Workflow for in vitro functional assessment of AZD-8871.

Experimental Protocols

Detailed experimental protocols for the key preclinical assays are provided below, based on published methodologies for similar compounds.

M3 Receptor Radioligand Binding Assay

-

Objective: To determine the binding affinity (pIC50) of AZD-8871 for the human M3 muscarinic receptor.

-

Materials:

-

Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human M3 receptor.

-

Radioligand: [3H]-N-methylscopolamine ([3H]NMS).

-

Non-specific binding control: Atropine (1 µM).

-

Assay buffer: Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA).

-

AZD-8871 at various concentrations.

-

Scintillation fluid and counter.

-

-

Protocol:

-

Prepare a dilution series of AZD-8871.

-

In a 96-well plate, add cell membranes, [3H]NMS, and either buffer, AZD-8871, or atropine.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding (in the presence of atropine) from the total binding.

-

Plot the percentage of specific binding against the logarithm of the AZD-8871 concentration to generate a competition curve and determine the IC50, which is then converted to pIC50.

-

Isolated Guinea Pig Trachea Functional Assays

-

Objective: To assess the dual functional activity of AZD-8871 as a muscarinic antagonist and a β2-adrenoceptor agonist.

-

Materials:

-

Male Dunkin-Hartley guinea pigs.

-

Krebs-Henseleit solution.

-

Organ bath system with isometric force transducers.

-

Electrical field stimulation (EFS) equipment.

-

Propranolol (B1214883) (β-adrenoceptor antagonist).

-

AZD-8871 at various concentrations.

-

-

Protocol for Muscarinic Antagonism (pIC50):

-

Humanely euthanize a guinea pig and dissect the trachea.

-

Prepare tracheal ring preparations and mount them in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

Allow the tissues to equilibrate under a resting tension.

-

Induce cholinergic contractions using EFS.

-

Once a stable contraction is achieved, add cumulative concentrations of AZD-8871 to the organ bath in the presence of propranolol (to block any β2-agonist effects).

-

Record the relaxation of the EFS-induced contraction.

-

Construct a concentration-response curve and calculate the pIC50 for muscarinic antagonism.

-

-

Protocol for β2-Adrenoceptor Agonism (pEC50):

-

Follow steps 1-3 as above.

-

Assess the spontaneous tone of the tracheal rings.

-

Add cumulative concentrations of AZD-8871 to the organ bath.

-

Record the relaxation of the spontaneous tone.

-

Construct a concentration-response curve and calculate the pEC50 for β2-adrenoceptor agonism.

-

In Vivo Acetylcholine-Induced Bronchoconstriction in Guinea Pigs

-

Objective: To evaluate the in vivo bronchoprotective effects of AZD-8871.

-

Materials:

-

Male Dunkin-Hartley guinea pigs.

-

Anesthetic (e.g., pentobarbital).

-

Mechanical ventilator.

-

Nebulizer for drug administration.

-

Acetylcholine (ACh) solution for intravenous administration.

-

Equipment to measure airway resistance and compliance.

-

-

Protocol:

-

Anesthetize the guinea pig and perform a tracheotomy.

-

Connect the animal to a mechanical ventilator and monitor baseline airway pressure.

-

Administer nebulized AZD-8871 or vehicle control.

-

At a specified time point after drug administration, challenge the animal with an intravenous injection of ACh to induce bronchoconstriction.

-

Measure the peak increase in airway resistance.

-

Calculate the percentage inhibition of the ACh-induced bronchoconstriction by AZD-8871 compared to the vehicle control.

-

To determine the duration of action, perform ACh challenges at various time points after AZD-8871 administration.

-

Conclusion

The preclinical data for AZD-8871 strongly support its profile as a potent, long-acting, dual-pharmacology MABA. Its high affinity and selectivity for the M3 and β2-adrenoceptor, respectively, translate into effective and sustained bronchodilation in in vivo models. These findings have provided a solid foundation for the clinical development of AZD-8871 as a potential once-daily treatment for obstructive lung diseases such as COPD. The experimental protocols outlined in this document provide a framework for the continued investigation and understanding of this and other novel respiratory therapeutics.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Navafenterol saccharinate, a novel long-acting muscarinic antagonist (LAMA) and β2-adrenergic receptor agonist (LABA), is a promising therapeutic agent for chronic obstructive pulmonary disease (COPD). Its dual pharmacology offers the potential for enhanced bronchodilation compared to monotherapies. This technical guide provides an in-depth analysis of the M3 muscarinic receptor antagonist activity of Navafenterol, a critical component of its therapeutic profile. The document outlines quantitative binding and functional data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The M3 receptor antagonist potency of Navafenterol has been characterized through various in vitro assays. The following tables summarize the key quantitative data available.

Table 1: Navafenterol Binding Affinity for Muscarinic Receptors

| Receptor Subtype | Parameter | Value | Species | Source |

| Human M3 | pIC50 | 9.5 | Human | [1][2][3](4) |

| Human M2 | - | Kinetic selectivity for M3 over M2 | Human | [1][2][3](4) |

| Human M1 | pIC50 | 9.9 | Human | [5](6) |

| Human M4 | pIC50 | 10.4 | Human | [5](6) |

| Human M5 | pIC50 | 8.8 | Human | [5](6) |

Table 2: Navafenterol Functional Antagonist Activity at the M3 Receptor

| Assay | Parameter | Value | Tissue/System | Species | Source |

| Electrical Field Stimulation | pIC50 | 8.6 | Trachea | Guinea Pig | [1][2][3](4) |

| Acetylcholine-induced contraction | pA2 | Not Reported | - | - | - |

Table 3: Navafenterol Kinetic Binding Properties at Muscarinic Receptors

| Receptor Subtype | Parameter | Value | Species | Source |

| Human M3 | Half-life (t½) | 4.97 hours | Human | [1][2][3](4) |

| Human M2 | Half-life (t½) | 0.46 hours | Human | [1][2][3](4) |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe representative protocols for assessing the M3 receptor antagonist activity of compounds like Navafenterol.

M3 Receptor Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the M3 muscarinic receptor by measuring the displacement of a radiolabeled ligand.

1. Materials:

-

Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human M3 muscarinic receptor.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Test Compound: Navafenterol saccharinate, dissolved in an appropriate vehicle (e.g., DMSO).

-

Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 1 µM atropine).

-

Filtration Apparatus: Cell harvester and glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation Counter: For quantifying radioactivity.

2. Procedure:

-

Incubation Mixture Preparation: In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein per well), varying concentrations of the test compound (Navafenterol), and a fixed concentration of [³H]-NMS (typically at its Kd value).

-

Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

-

Determine the specific binding by subtracting the non-specific binding (wells with excess atropine) from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pIC50 is the negative logarithm of the IC50 value.

Functional Antagonism Assay in Isolated Guinea Pig Trachea

This ex vivo assay assesses the ability of a test compound to inhibit the contraction of airway smooth muscle induced by a muscarinic agonist, providing a measure of its functional antagonist potency.

1. Materials:

-

Tissue: Trachea isolated from a male Dunkin-Hartley guinea pig.

-

Organ Bath: A temperature-controlled (37°C) organ bath system with an isometric force transducer.

-

Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.1), gassed with 95% O₂ / 5% CO₂.

-

Agonist: Acetylcholine (B1216132) (ACh) or carbachol.

-

Test Compound: Navafenterol saccharinate.

2. Procedure:

-

Tissue Preparation: Isolate the trachea and prepare tracheal rings or strips. Mount the tissues in the organ baths containing PSS under a resting tension (e.g., 1 g).

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes, with periodic washing.

-

Contraction Induction (Control): Generate a cumulative concentration-response curve to a muscarinic agonist like acetylcholine to establish a baseline contractile response.

-

Antagonist Incubation: In separate tissues, after washing out the agonist, incubate with a single concentration of Navafenterol for a predetermined period (e.g., 30-60 minutes).

-

Contraction Induction (in the presence of Antagonist): Generate a second cumulative concentration-response curve to the same agonist in the presence of Navafenterol.

-

Schild Analysis (for pA2 determination): Repeat steps 4 and 5 with at least three different concentrations of Navafenterol.

3. Data Analysis:

-

Measure the magnitude of contraction in response to the agonist.

-

Plot the contractile response against the logarithm of the agonist concentration to generate concentration-response curves.

-

For a competitive antagonist, the concentration-response curves in the presence of the antagonist will be shifted to the right in a parallel manner.

-

pIC50 Calculation: From a single antagonist concentration, the IC50 of the antagonist against a fixed concentration of the agonist can be determined. The pIC50 is the negative logarithm of this value.

-

pA2 Calculation (Schild Analysis):

-

Calculate the dose ratio (DR) for each antagonist concentration (DR = EC50 in the presence of antagonist / EC50 in the absence of antagonist).

-

Plot log(DR-1) against the negative logarithm of the molar concentration of the antagonist ([B]).

-

The x-intercept of the Schild plot provides the pA2 value, which is a measure of the antagonist's affinity. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

-

Visualizations

M3 Receptor Signaling Pathway and Antagonism by Navafenterol

The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[7][8](7) The following diagram illustrates this pathway and the point of inhibition by Navafenterol.

Caption: M3 Receptor Signaling Pathway and Navafenterol's Point of Antagonism.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the key steps in a typical radioligand binding assay to determine the M3 receptor affinity of a compound.

Caption: Workflow for M3 Receptor Radioligand Binding Assay.

Experimental Workflow for Functional Antagonism Assay

This diagram illustrates the process of assessing the functional antagonist activity of a compound in an isolated tissue preparation.

Caption: Workflow for Functional Antagonism Assay in Isolated Guinea Pig Trachea.

References

- 1. Role of acetylcholinesterase in airway epithelium-mediated inhibition of acetylcholine-induced contraction of guinea-pig isolated trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pa2 determination | PPTX [slideshare.net]

- 4. Pharmacological Profile of AZD8871 (LAS191351), a Novel Inhaled Dual M3 Receptor Antagonist/ β 2-Adrenoceptor Agonist Molecule with Long-Lasting Effects and Favorable Safety Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. neuron.mefst.hr [neuron.mefst.hr]

- 6. medchemexpress.com [medchemexpress.com]

- 7. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Navafenterol saccharinate (also known as AZD-8871) is an investigational inhaled long-acting dual-pharmacology molecule that exhibits both muscarinic M3 receptor antagonist and β2-adrenergic receptor agonist (MABA) activity.[1][2] This dual mechanism of action offers a promising therapeutic approach for the management of chronic obstructive pulmonary disease (COPD) and asthma by targeting two key pathways involved in bronchoconstriction.[3][4] This technical guide provides an in-depth overview of the β2-adrenergic agonist effects of Navafenterol saccharinate, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.

Core Mechanism of Action: β2-Adrenergic Agonism

Navafenterol functions as a potent and selective β2-adrenoceptor agonist.[3] The activation of β2-adrenergic receptors, which are G-protein coupled receptors located on the smooth muscle cells of the airways, initiates a signaling cascade that leads to bronchodilation.

Signaling Pathway

The binding of Navafenterol to the β2-adrenergic receptor triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase to convert adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, leading to bronchodilation.

Quantitative Data

The following tables summarize the key quantitative data regarding the β2-adrenergic agonist activity of Navafenterol from preclinical and clinical studies.

Table 1: Preclinical Receptor Binding and Functional Potency

| Parameter | Species/System | Value | Reference |

| β2-adrenoceptor pEC50 | Human recombinant | 9.5 | [3] |

| β1-adrenoceptor pEC50 | Human recombinant | 9.0 | [3] |

| β3-adrenoceptor pEC50 | Human recombinant | 8.7 | [3] |

| β2 vs β1 selectivity | - | 3-fold | [3] |

| β2 vs β3 selectivity | - | 6-fold | [3] |

| Functional Activity (pEC50) | Isolated guinea pig trachea (spontaneous tone) | 8.8 | [5] |

Table 2: Clinical Pharmacodynamic Effects (Bronchodilation) in COPD Patients (Phase I, Single Dose, NCT02573155)

| Dose | Change from Baseline in Trough FEV1 (L) | p-value vs. Placebo | Reference |

| Navafenterol 400 µg | 0.111 (95% CI: 0.059, 0.163) | < 0.0001 | [1] |

| Navafenterol 1800 µg | 0.210 (95% CI: 0.156, 0.264) | < 0.0001 | [1] |

Table 3: Clinical Pharmacodynamic Effects (Bronchodilation) in COPD Patients (Phase IIa, 14 Days, NCT03645434)

| Treatment | Change from Baseline in Trough FEV1 (L) at Day 15 (LS Mean Difference) | p-value | Reference |

| Navafenterol 600 µg vs. Placebo | 0.202 | < 0.0001 | [6][7] |

| Navafenterol 600 µg vs. Umeclidinium/Vilanterol (62.5/25 µg) | -0.046 | 0.075 | [6][7] |

Table 4: Clinical Pharmacodynamic Effects (Bronchodilation) in Mild Asthma Patients (Phase I, Single Ascending Dose, NCT02573155)

| Dose | Mean Change from Baseline in Trough FEV1 (L) | Onset of Action | Duration of Bronchodilation | Reference |

| ≥200 µg | 0.186 - 0.463 | Within 5 minutes | 24-36 hours | [8] |

Experimental Protocols

Detailed experimental protocols for the evaluation of Navafenterol are outlined below. These are based on published study methodologies and established pharmacological techniques.

In Vitro Evaluation of β2-Adrenergic Agonist Activity in Guinea Pig Trachea

Objective: To determine the functional potency and duration of action of Navafenterol as a β2-adrenergic agonist in an isolated tissue model.

Methodology:

-

Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized, and the tracheas are excised. The tracheas are cleaned of adherent connective tissue and cut into rings.

-

Organ Bath Setup: Tracheal rings are suspended in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.

-

Pre-contraction: After an equilibration period, the tracheal rings are pre-contracted with a submaximal concentration of a contractile agent such as histamine (B1213489) or methacholine (B1211447) to induce a stable tone.[9]

-

Cumulative Concentration-Response Curves: Once a stable contraction is achieved, cumulative concentrations of Navafenterol are added to the organ baths. The relaxation response at each concentration is recorded until a maximal response is achieved.

-

Data Analysis: The relaxant responses are expressed as a percentage of the maximal relaxation induced by a standard β-agonist like isoprenaline. The pD2 (-log EC50) value is calculated to determine the potency of Navafenterol.[9]

Ex Vivo Evaluation in Human Precision-Cut Lung Slices (hPCLS)

Objective: To assess the bronchoprotective effects of Navafenterol in a more physiologically relevant human tissue model.

Methodology:

-

Tissue Procurement: Human lung tissue is obtained from donor lungs deemed unsuitable for transplantation, with appropriate ethical approval.[10]

-

hPCLS Preparation: The lung tissue is inflated with a low-melting-point agarose (B213101) solution. Cylindrical cores are then punched from the inflated tissue and sliced into uniform thicknesses (typically 250-300 µm) using a vibratome.[10][11]

-

Culture: The hPCLS are cultured in a suitable medium, allowing for recovery and maintenance of tissue viability.[12]

-

Bronchoconstriction Induction: Bronchoconstriction is induced by adding an agent such as histamine or a thromboxane (B8750289) A2 analog. The airway area is measured using microscopy and image analysis software.

-

Navafenterol Treatment: In separate experiments, hPCLS are pre-treated with Navafenterol before the addition of the bronchoconstricting agent. The inhibitory effect of Navafenterol on the reduction of airway area is quantified.

-

Data Analysis: The percentage of airway narrowing is calculated and compared between control and Navafenterol-treated slices to determine its bronchoprotective efficacy.

Clinical Trial Protocol for Evaluating Bronchodilator Effects in COPD (Based on NCT03645434)

Objective: To evaluate the efficacy, safety, and pharmacokinetics of inhaled Navafenterol in patients with moderate-to-severe COPD.

Study Design: A randomized, double-blind, double-dummy, three-way complete crossover study.[6][13]

Participants: Patients with a diagnosis of moderate-to-severe COPD.

Treatments:

-

Navafenterol 600 µg once daily via inhalation

-

Placebo

-

Umeclidinium/Vilanterol (62.5 µg/25 µg) once daily

Primary Endpoint: Change from baseline in trough forced expiratory volume in 1 second (FEV1) on day 15.[6][13]

Secondary Endpoints:

-

Change from baseline in peak FEV1

-

Change from baseline in Breathlessness, Cough and Sputum Scale (BCSS) and COPD Assessment Tool (CAT) scores

-

Adverse events

-

Pharmacokinetics

Methodology:

-

Screening and Randomization: Eligible patients undergo a screening period and are then randomized to one of the three treatment sequences.

-

Treatment Periods: Each treatment is administered for 14 days, separated by a washout period.

-

Spirometry: Spirometry is performed at baseline and at various time points throughout the study to measure FEV1.

-

Symptom Assessment: Patients complete the BCSS and CAT questionnaires to assess COPD symptoms.

-

Safety Monitoring: Adverse events, vital signs, and other safety parameters are monitored throughout the study.

-

Pharmacokinetic Sampling: Blood samples are collected at specified time points to determine the plasma concentrations of Navafenterol.

-

Statistical Analysis: The change from baseline in FEV1 and other endpoints are analyzed using appropriate statistical models to compare the effects of Navafenterol with placebo and the active comparator.

Conclusion

Navafenterol saccharinate is a potent β2-adrenergic receptor agonist with a rapid onset and long duration of action, demonstrating significant bronchodilator effects in both preclinical models and clinical trials in patients with COPD and asthma. Its dual MABA activity positions it as a promising candidate for the treatment of obstructive airway diseases. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in the pharmacology and clinical potential of Navafenterol.

References

- 1. Navafenterol (AZD8871) in patients with COPD: a randomized, double-blind, phase I study evaluating safety and pharmacodynamics of single doses of this novel, inhaled, long-acting, dual-pharmacology bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Navafenterol (AZD8871) in healthy volunteers: safety, tolerability and pharmacokinetics of multiple ascending doses of this novel inhaled, long-acting, dual-pharmacology bronchodilator, in two phase I, randomised, single-blind, placebo-controlled studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Navafenterol for chronic obstructive pulmonary disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. The novel bronchodilator navafenterol: a phase 2a, multicentre, randomised, double-blind, placebo-controlled crossover trial in COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The novel bronchodilator navafenterol: a phase 2a, multicentre, randomised, double-blind, placebo-controlled crossover trial in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Navafenterol (AZD8871) in patients with mild asthma: a randomised placebo-controlled phase I study evaluating the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending doses of this novel inhaled long-acting dual-pharmacology bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human-Derived Precision-Cut Lung Slices (hPCLS): Agarose Filling, Coring and Slicing Protocol [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. iivs.org [iivs.org]

- 13. publications.ersnet.org [publications.ersnet.org]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Navafenterol (also known as AZD-8871 and formerly LAS191351) is an investigational, inhaled, long-acting dual-pharmacology bronchodilator. It combines the functionalities of a muscarinic M3 receptor antagonist and a β2-adrenergic receptor agonist within a single molecule.[1] This unique characteristic classifies Navafenterol as a Muscarinic Antagonist and β2-Agonist (MABA), a novel class of treatment for chronic obstructive pulmonary disease (COPD).[2] The rationale behind this dual-action approach is to achieve superior bronchodilation compared to monotherapies by targeting two distinct pathways involved in airway smooth muscle contraction and relaxation. This document provides an in-depth technical guide to the pharmacological profile of Navafenterol, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing relevant pathways and workflows.

Mechanism of Action

Navafenterol exerts its bronchodilatory effects through two distinct and complementary mechanisms:

-

Muscarinic M3 Receptor Antagonism: By competitively inhibiting the binding of acetylcholine (B1216132) to M3 muscarinic receptors on airway smooth muscle, Navafenterol prevents the associated signaling cascade that leads to bronchoconstriction.[3][4]

-

β2-Adrenergic Receptor Agonism: Navafenterol stimulates β2-adrenergic receptors on airway smooth muscle cells, activating a signaling pathway that results in smooth muscle relaxation and subsequent bronchodilation.[3][4]

This dual mechanism of action is designed to provide potent and sustained improvement in lung function for patients with COPD.[5]

Figure 1: Dual Mechanism of Action of Navafenterol.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of Navafenterol.

Table 1: Muscarinic Receptor Binding Affinity

| Receptor Subtype | pIC50 | Reference(s) |

| Human M1 | 9.9 | [6][7] |

| Human M2 | 9.9 | [6][7] |

| Human M3 | 9.5 | [6][7] |

| Human M4 | 10.4 | [6][7] |

| Human M5 | 8.8 | [6][7] |

Table 2: Adrenergic Receptor Agonist Potency

| Receptor Subtype | pEC50 | Selectivity vs. β2 | Reference(s) |

| β1-adrenoceptor | 9.0 | 3-fold | [6][7] |

| β2-adrenoceptor | 9.5 | - | [6][7] |

| β3-adrenoceptor | 8.7 | 6-fold | [6][7] |

Table 3: Kinetic and Functional Parameters

| Parameter | Value | Tissue/Receptor | Reference(s) |

| M3 Receptor Half-life | 4.97 hours | Human M3 | [5][6] |

| M2 Receptor Half-life | 0.46 hours | Human M2 | [5][6] |

| Antimuscarinic Activity (pIC50) | 8.6 | Isolated Guinea Pig Trachea (electrically stimulated) | [5][6] |

| β2-Agonist Activity (pEC50) | 8.8 | Isolated Guinea Pig Trachea (spontaneous tone) | [5][6] |

| Histamine (B1213489) H1 Receptor Affinity (pIC50) | 7.1 (IC50 = 85 nM) | - | [4] |

Experimental Protocols

Detailed experimental protocols for the characterization of Navafenterol are summarized below. These protocols are based on standard pharmacological assays and information from preclinical studies of Navafenterol.

Receptor Binding Assays (Muscarinic Receptors)

-

Objective: To determine the binding affinity (pIC50) of Navafenterol for human muscarinic receptor subtypes (M1-M5).

-

Methodology:

-

Membrane Preparation: Membranes from cells recombinantly expressing individual human muscarinic receptor subtypes are prepared.

-

Radioligand: A specific radioligand, such as [3H]-N-methylscopolamine, is used to label the muscarinic receptors.

-

Competitive Binding: Assays are performed in a multi-well plate format. Constant concentrations of the receptor preparation and radioligand are incubated with increasing concentrations of Navafenterol.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of Navafenterol that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The pIC50 is calculated as the negative logarithm of the IC50.[8][9]

-

Figure 2: Workflow for Muscarinic Receptor Binding Assay.

Functional Assays (Adrenergic Receptors)

-

Objective: To determine the functional potency (pEC50) of Navafenterol at human β-adrenergic receptor subtypes (β1, β2, and β3).

-

Methodology:

-

Cell Culture: Cells stably expressing individual human β-adrenergic receptor subtypes are cultured.

-

cAMP Measurement: The assay measures the intracellular accumulation of cyclic AMP (cAMP), a second messenger produced upon β-receptor stimulation.

-

Assay Procedure: Cells are incubated with increasing concentrations of Navafenterol.

-

Detection: Following incubation, cells are lysed, and the intracellular cAMP concentration is measured using a suitable assay, such as a competitive immunoassay (e.g., HTRF or ELISA).

-

Data Analysis: The concentration of Navafenterol that produces 50% of the maximal response (EC50) is determined. The pEC50 is calculated as the negative logarithm of the EC50.

-

Isolated Tissue Assays (Guinea Pig Trachea)

-

Objective: To assess the dual antimuscarinic and β2-agonist functional activity of Navafenterol in a physiologically relevant tissue.

-

Methodology:

-

Tissue Preparation: Tracheal chains are prepared from guinea pigs and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.[2]

-

Antimuscarinic Activity:

-

Tracheal tissues are contracted by electrical field stimulation (EFS) or a muscarinic agonist like acetylcholine.

-

The relaxing effect of cumulative concentrations of Navafenterol is measured, and the pIC50 is calculated.[6]

-

-

β2-Agonist Activity:

-

The spontaneous tone of the tracheal tissue is measured.

-

The relaxant effect of cumulative concentrations of Navafenterol is recorded, and the pEC50 is determined.[6]

-

-

Figure 3: Workflow for Isolated Guinea Pig Trachea Functional Assay.

In Vivo Bronchoprotection Studies (Dog Model)

-

Objective: To evaluate the bronchoprotective effects and duration of action of Navafenterol in vivo.

-

Methodology:

-

Animal Model: Anesthetized dogs are used.

-

Bronchoconstriction Challenge: Bronchoconstriction is induced by an intravenous infusion of acetylcholine.

-

Drug Administration: Nebulized Navafenterol is administered at various doses.

-

Measurement: Lung resistance is measured to assess the degree of bronchoconstriction.

-

Data Analysis: The ability of Navafenterol to prevent the acetylcholine-induced increase in lung resistance is quantified to determine its bronchoprotective effect and duration of action.[5]

-

Human Precision-Cut Lung Slices (hPCLS) Studies

-

Objective: To investigate the bronchoprotective effect of Navafenterol in a human ex vivo model.

-

Methodology:

-

Tissue Preparation: Precision-cut lung slices are prepared from human donor lungs.[4][10]

-

Bronchoconstriction: Bronchoconstriction is induced using non-muscarinic contractile agonists such as histamine or a thromboxane (B8750289) A2 analog (U46619).[11]

-

Treatment: hPCLS are pre-treated with Navafenterol.

-

Imaging: Airway narrowing is visualized and quantified using video microscopy.

-

Data Analysis: The ability of Navafenterol to attenuate agonist-induced bronchoconstriction is assessed. To isolate the β2-agonist effect, experiments are also conducted in the presence of a β-blocker like propranolol.[11]

-

Clinical Pharmacology

Phase I and II clinical trials have evaluated the efficacy, safety, and pharmacokinetics of inhaled Navafenterol in patients with moderate-to-severe COPD.

Efficacy

-

Forced Expiratory Volume in 1 second (FEV1):

-

In a Phase 2a trial, once-daily Navafenterol (600 µg) for 14 days resulted in a statistically significant improvement in trough FEV1 compared to placebo.[12][13] The improvement was comparable to the active comparator, a fixed-dose combination of umeclidinium/vilanterol (UMEC/VI).[12][13]

-

Navafenterol demonstrated a rapid onset of action, with a significantly greater improvement in peak FEV1 compared to UMEC/VI on day 14.[12]

-

A Phase I study in COPD patients showed that single doses of Navafenterol (400 µg and 1800 µg) produced sustained bronchodilation over 36 hours and were superior to placebo.[8][14] The higher dose was also superior to indacaterol (B1671819) and tiotropium.[8][14]

-

Safety and Tolerability

-

Across clinical trials, Navafenterol has been generally well-tolerated.[14]

-

Commonly reported adverse events include headache and nasopharyngitis.[14]

-

No major safety concerns have been identified in the clinical studies conducted to date.[14]

Conclusion

Navafenterol (AZD-8871) is a potent, dual-acting M3 antagonist and β2-agonist with a pharmacological profile that supports its development as a once-daily inhaled therapy for COPD. Preclinical data demonstrate high affinity for the M3 receptor and potent agonism at the β2-adrenoceptor, with selectivity over other muscarinic and adrenergic receptor subtypes. Functional and in vivo studies have confirmed its dual mechanism of action and long-lasting bronchoprotective effects. Early-phase clinical trials in patients with COPD have shown promising efficacy in improving lung function, with a rapid onset of action and a favorable safety and tolerability profile. Further investigation in larger and longer clinical trials is warranted to fully establish the therapeutic potential of Navafenterol in the management of COPD.

References

- 1. discover.library.noaa.gov [discover.library.noaa.gov]

- 2. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4484628.fs1.hubspotusercontent-na1.net [4484628.fs1.hubspotusercontent-na1.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Comparison of animal models for predicting bronchodilator efficacy in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies on an isolated innervated preparation of guinea-pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Human-Derived Precision-Cut Lung Slices (hPCLS): Agarose Filling, Coring and Slicing Protocol [protocols.io]

- 10. Biphasic contraction of isolated guinea pig tracheal chains by superoxide radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. goldcopd.org [goldcopd.org]

- 13. publications.ersnet.org [publications.ersnet.org]

- 14. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Navafenterol saccharinate (also known as AZD8871), a novel, inhaled, long-acting dual-pharmacology muscarinic antagonist and β₂-adrenoceptor agonist (MABA) in development for the treatment of Chronic Obstructive Pulmonary Disease (COPD).[1]

Core Mechanism of Action

Navafenterol is a single molecule designed to act on two key pathways involved in the pathophysiology of COPD:

-

M3 Muscarinic Receptor Antagonism: By blocking the M3 receptors on airway smooth muscle, Navafenterol inhibits acetylcholine-induced bronchoconstriction.[1]

-

β₂-Adrenoceptor Agonism: By stimulating β₂-adrenoceptors, Navafenterol induces bronchodilation through the relaxation of airway smooth muscle.[1]

This dual mechanism allows for a synergistic bronchodilator effect from a single therapeutic agent.[1]

Signaling Pathway

Caption: Dual signaling pathway of Navafenterol in airway smooth muscle cells.

Preclinical Data

In Vitro Receptor Binding and Functional Activity

Navafenterol has demonstrated high potency and selectivity in a range of in vitro assays.

| Receptor/Enzyme | Assay Type | Species | Value | Unit | Reference |

| M1 Muscarinic Receptor | Radioligand Binding | Human | 9.9 | pIC₅₀ | [2] |

| M2 Muscarinic Receptor | Radioligand Binding | Human | 9.9 | pIC₅₀ | [2] |

| M3 Muscarinic Receptor | Radioligand Binding | Human | 9.5 | pIC₅₀ | [2] |

| M4 Muscarinic Receptor | Radioligand Binding | Human | 10.4 | pIC₅₀ | [2] |

| M5 Muscarinic Receptor | Radioligand Binding | Human | 8.8 | pIC₅₀ | [2] |

| β₁-Adrenoceptor | Functional Assay | Human | 9.0 | pEC₅₀ | [2] |

| β₂-Adrenoceptor | Functional Assay | Human | 9.5 | pEC₅₀ | [2] |

| β₃-Adrenoceptor | Functional Assay | Human | 8.7 | pEC₅₀ | [2] |

| M3 Receptor Dissociation | Kinetic Assay | Human | 4.97 | Half-life (hours) | [1] |

| M2 Receptor Dissociation | Kinetic Assay | Human | 0.46 | Half-life (hours) | [1] |

| Electrically Stimulated Trachea | Functional Assay | Guinea Pig | 8.6 | pIC₅₀ | [1][3] |

| Spontaneous Tone Isolated Trachea | Functional Assay | Guinea Pig | 8.8 | pEC₅₀ | [1][3] |

In Vivo Bronchoprotective Effects

In vivo studies in animal models have confirmed the bronchoprotective and long-lasting effects of Navafenterol.

| Animal Model | Challenge | Effect | Measurement | Value | Unit | Reference |

| Guinea Pig | Acetylcholine | Bronchoprotection | Dose-proportional inhibition | ID₄₀ of 0.40 | µg/kg | [2] |

| Dog | Acetylcholine | Bronchoprotection | Long-lasting effect | >24 | Half-life (hours) | [1][3] |

| Guinea Pig | Pilocarpine | Antisialagogue | Maximal inhibition of sialorrhea | 65 ± 11 | % at 300 µg/mL | [2] |

Clinical Data

Navafenterol has undergone Phase I and Phase IIa clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in healthy volunteers and patients with COPD.

Phase I Clinical Trial (NCT02573155)

This study assessed single ascending doses of Navafenterol in patients with moderate to severe COPD.[4]

| Treatment Group | N | Change from Baseline in Trough FEV₁ (L) | p-value vs Placebo | Reference |

| Navafenterol 400 µg | 38 | 0.111 | <0.0001 | |

| Navafenterol 1800 µg | 38 | 0.210 | <0.0001 | |

| Placebo | 38 | - | - | |

| Indacaterol 150 µg | 38 | - | - | |

| Tiotropium 18 µg | 38 | - | - |

FEV₁: Forced Expiratory Volume in 1 second

Phase IIa Clinical Trial (NCT03645434)

This study evaluated the efficacy and safety of once-daily Navafenterol over a 14-day period in patients with moderate-to-severe COPD.[5]

| Treatment Group | N | LS Mean Difference in Trough FEV₁ vs Placebo (L) | p-value vs Placebo | LS Mean Difference in Trough FEV₁ vs Umeclidinium/Vilanterol (L) | p-value vs Umeclidinium/Vilanterol | Reference |

| Navafenterol 600 µg | 73 | 0.202 | <0.0001 | -0.046 | 0.075 | [5] |

| Umeclidinium/Vilanterol (62.5/25 µg) | 73 | - | - | - | - | [5] |

| Placebo | 73 | - | - | - | - | [5] |

LS Mean: Least-Squares Mean

Experimental Protocols

Preclinical Experimental Workflows

Caption: A generalized workflow for the preclinical evaluation of Navafenterol.

-

Objective: To determine the binding affinity of Navafenterol for muscarinic and adrenergic receptors.

-

Methodology:

-

Membrane Preparation: Membranes from cells expressing the human recombinant receptor subtypes (M1-M5, β₁-β₃) are prepared.

-

Incubation: The membranes are incubated with a specific radioligand and varying concentrations of Navafenterol.

-

Separation: Bound and free radioligand are separated by filtration.

-

Detection: Radioactivity of the filter-bound complex is measured using a scintillation counter.

-

Analysis: The concentration of Navafenterol that inhibits 50% of the specific radioligand binding (IC₅₀) is determined and converted to an inhibition constant (Ki). The pIC₅₀ is calculated as the negative logarithm of the IC₅₀.

-

-

Objective: To assess the ability of Navafenterol to protect against induced bronchoconstriction.

-

Methodology:

-

Animal Preparation: Male Dunkin-Hartley guinea pigs are used.

-

Drug Administration: Navafenterol is administered via inhalation (nebulization).

-

Bronchoconstriction Induction: Acetylcholine is administered intravenously to induce bronchoconstriction.

-

Measurement: Airway resistance is measured to assess the degree of bronchoconstriction.

-

Analysis: The dose of Navafenterol required to inhibit the acetylcholine-induced bronchoconstriction by 40% (ID₄₀) is calculated.[2]

-

Clinical Trial Protocol Workflow (NCT03645434 - Phase IIa)

Caption: Workflow for the Phase IIa clinical trial (NCT03645434).

-

Design: A multicenter, randomized, double-blind, double-dummy, three-way crossover study.[5]

-

Population: Patients with moderate-to-severe COPD.[5]

-

Treatments:

-

Navafenterol 600 µg once daily

-

Umeclidinium/Vilanterol (62.5/25 µg) once daily

-

Placebo[5]

-

-

Primary Endpoint: Change from baseline in trough FEV₁ on day 15.[5]

-

Secondary Endpoints:

-

Change from baseline in peak FEV₁

-

Change from baseline in Breathlessness, Cough and Sputum Scale (BCSS)

-

Change from baseline in COPD Assessment Tool (CAT)

-

Adverse events

-

Pharmacokinetics[5]

-

Safety and Tolerability

Across clinical trials, Navafenterol has been generally well-tolerated.[5] In the Phase IIa study, the safety profile of Navafenterol was similar to that of placebo and the active comparator.[5] No serious adverse events were reported in the Navafenterol treatment period.[5] In a Phase I study, the most frequently reported treatment-emergent adverse events were headache and nasopharyngitis.[6]

Conclusion

Navafenterol saccharinate represents a promising advancement in COPD therapy, offering the benefits of dual bronchodilation in a single molecule. Its potent and selective preclinical profile has been supported by positive efficacy and safety data in early-phase clinical trials. Further investigation in larger, long-term clinical trials is warranted to fully establish its role in the management of COPD.[7]

References

- 1. Pharmacological Profile of AZD8871 (LAS191351), a Novel Inhaled Dual M3 Receptor Antagonist/ β 2-Adrenoceptor Agonist Molecule with Long-Lasting Effects and Favorable Safety Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Navafenterol (AZD8871) in patients with COPD: a randomized, double-blind, phase I study evaluating safety and pharmacodynamics of single doses of this novel, inhaled, long-acting, dual-pharmacology bronchodilator - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The novel bronchodilator navafenterol: a phase 2a, multicentre, randomised, double-blind, placebo-controlled crossover trial in COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Navafenterol (B609425) saccharinate (AZD8871) is a novel, inhaled, long-acting dual-pharmacology bronchodilator currently under investigation for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. As a single molecule that combines potent muscarinic M3 receptor antagonist and β2-adrenergic receptor agonist (MABA) activities, navafenterol offers the potential for enhanced bronchodilation compared to monotherapies by targeting two distinct pathways involved in airway smooth muscle contraction. This technical guide provides an in-depth overview of the early-phase research on navafenterol, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism of action and study designs.

Mechanism of Action

Navafenterol functions as a MABA, exerting its therapeutic effect through two distinct signaling pathways in airway smooth muscle cells.

As a muscarinic antagonist, navafenterol inhibits the binding of acetylcholine (B1216132) to M3 receptors on airway smooth muscle, preventing Gq protein-mediated signaling that leads to increased intracellular calcium and subsequent bronchoconstriction. Concurrently, as a β2-adrenergic agonist, it stimulates Gs protein-coupled β2-adrenergic receptors, leading to increased cyclic adenosine (B11128) monophosphate (cAMP) levels, activation of Protein Kinase A, and ultimately, smooth muscle relaxation and bronchodilation.

Preclinical Research

In Vitro Receptor Binding and Functional Activity

Navafenterol has demonstrated high affinity and potency at human muscarinic and β2-adrenergic receptors.[1] In vitro studies have also confirmed its dual functional activity in isolated tissues.[1]

| Target Receptor | Parameter | Value | Assay Type |

| Human Muscarinic M1 | pIC50 | 9.9 | Radioligand Binding |

| Human Muscarinic M2 | pIC50 | 9.9 | Radioligand Binding |

| Human Muscarinic M3 | pIC50 | 9.5 | Radioligand Binding |

| Human Muscarinic M4 | pIC50 | 10.4 | Radioligand Binding |

| Human Muscarinic M5 | pIC50 | 8.8 | Radioligand Binding |

| Human β1-Adrenoceptor | pEC50 | 9.0 | Functional Assay |

| Human β2-Adrenoceptor | pEC50 | 9.5 | Functional Assay |

| Human β3-Adrenoceptor | pEC50 | 8.7 | Functional Assay |

| Guinea Pig Trachea (M3) | pIC50 | 8.6 | Functional Assay (EFS) |

| Guinea Pig Trachea (β2) | pEC50 | 8.8 | Functional Assay (Spontaneous Tone) |

| Table 1: In Vitro Receptor Binding and Functional Activity of Navafenterol.[1] |

Navafenterol exhibits kinetic selectivity for the M3 receptor over the M2 receptor, with half-lives of 4.97 hours and 0.46 hours, respectively.[1] It is also selective for the β2-adrenoceptor over the β1 and β3 subtypes by 3- and 6-fold, respectively.[1]

Experimental Protocols: In Vitro Assays

-

Objective: To determine the binding affinity (IC50) of navafenterol for muscarinic and β-adrenergic receptor subtypes.

-

Materials:

-

Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing recombinant human M1-M5 or β1-β3 receptors.

-

Radioligands (e.g., [³H]-N-methylscopolamine for muscarinic receptors; [¹²⁵I]-cyanopindolol for β-adrenergic receptors).

-

Navafenterol saccharinate.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filter plates.

-

Scintillation fluid.

-

-

Procedure:

-

Cell membranes are incubated in a 96-well plate with a fixed concentration of the appropriate radioligand and a range of concentrations of navafenterol.

-

Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., atropine (B194438) for muscarinic receptors).

-

The incubation is carried out at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filter plates using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold assay buffer to minimize non-specific binding.

-

Scintillation fluid is added to the dried filters, and the radioactivity is quantified using a scintillation counter.

-

The data are analyzed using non-linear regression to generate competition curves and calculate the IC50 values, which are then converted to pIC50 (-log(IC50)).

-

-

Objective: To assess the dual functional activity of navafenterol as both a muscarinic antagonist and a β2-agonist in a physiologically relevant tissue.

-

Materials:

-

Guinea pig tracheas.

-

Krebs-Henseleit solution.

-

Organ bath system with force transducers.

-

Electrical field stimulation (EFS) electrodes.

-

Contractile agents (e.g., acetylcholine, histamine).

-

Navafenterol saccharinate.

-

-

Procedure:

-

Tracheal rings are prepared and mounted in organ baths containing gassed Krebs-Henseleit solution at 37°C.

-

The tissues are allowed to equilibrate under a resting tension.

-

To assess muscarinic antagonism: Contractions are induced by EFS, which stimulates cholinergic nerves to release acetylcholine. Concentration-response curves to EFS are generated in the absence and presence of increasing concentrations of navafenterol to determine its inhibitory effect (pIC50).

-

To assess β2-agonism: The intrinsic tone of the tracheal smooth muscle is measured, or a submaximal contraction is induced with a spasmogen like histamine. Cumulative concentrations of navafenterol are then added to measure the relaxation response and determine its potency (pEC50).

-

Changes in tissue tension are recorded, and concentration-response curves are plotted to calculate potency and efficacy values.

-

Clinical Research: Phase I and IIa Studies

Early-phase clinical trials have evaluated the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of inhaled navafenterol in healthy volunteers, patients with mild asthma, and patients with moderate-to-severe COPD.

Phase I Studies

A randomized, single-blind, placebo-controlled, single-ascending-dose study (NCT02573155, Part 1) in patients with mild asthma demonstrated that navafenterol was generally well tolerated at doses from 50 to 2100 μg.[2] It exhibited a rapid onset of action (within 5 minutes) and sustained bronchodilation for 24-36 hours at doses ≥200 μg.[2]

Another Phase I study (NCT02573155, Part 2) in patients with moderate-to-severe COPD, which was a randomized, five-way crossover study, showed that single doses of navafenterol (400 μg and 1800 μg) resulted in statistically significant improvements in trough Forced Expiratory Volume in 1 second (FEV1) compared to placebo.[3][4]

| Parameter | Navafenterol 400 µg | Navafenterol 1800 µg | Indacaterol 150 µg | Tiotropium 18 µg | Placebo |

| Change from Baseline in Trough FEV1 (L) on Day 2 | 0.111 | 0.210 | 0.141 | 0.145 | - |

| p-value vs Placebo | <0.0001 | <0.0001 | <0.0001 | <0.0001 | - |

| LS Mean Difference vs Indacaterol (L) | - | 0.069 (p<0.05) | - | - | - |

| LS Mean Difference vs Tiotropium (L) | - | 0.065 (p<0.05) | - | - | - |

| Treatment-Emergent Adverse Events (%) | 52.9% | 22.6% | 34.4% | 37.5% | 37.5% |

| Table 2: Key Pharmacodynamic and Safety Data from Phase I Study in COPD (NCT02573155, Part 2).[3][4] |

Pharmacokinetic analysis from Phase I studies revealed that plasma concentrations of navafenterol increased in a dose-proportional manner, peaking approximately 1 hour post-dose, with a terminal elimination half-life ranging from 15.96 to 23.10 hours.[2]

| Dose | tmax (median, h) | Cmax (pg/mL) | Terminal Half-life (h) |

| 400 µg | 1.0 | 199.3 | 12.9 - 14.2 |

| 1800 µg | 2.0 | 810.8 | 12.9 - 14.2 |

| Table 3: Pharmacokinetic Parameters of Navafenterol in COPD Patients.[5] |

Phase IIa Study

A Phase IIa, randomized, double-blind, three-way crossover study (NCT03645434) compared once-daily navafenterol 600 µg with placebo and an active comparator (umeclidinium/vilanterol, UMEC/VI) over 14 days in patients with moderate-to-severe COPD.[6][7]

| Parameter | Navafenterol 600 µg | UMEC/VI (62.5/25 µg) | Placebo |

| Change from Baseline in Trough FEV1 (L) on Day 15 | 0.202 (vs Placebo) | -0.046 (vs Navafenterol) | - |

| p-value | <0.0001 (vs Placebo) | 0.075 (vs Navafenterol) | - |

| Change from Baseline in Peak FEV1 (L) on Day 14 | 0.388 (vs Placebo) | 0.326 (vs Placebo) | - |

| p-value | <0.0001 (vs Placebo) | <0.0001 (vs Placebo) | - |

| LS Mean Difference (Navafenterol vs UMEC/VI) (L) | 0.062 (p=0.0385) | - | - |

| Treatment-Emergent Adverse Events (%) | 55.7% | 55.1% | 51.5% |

| Table 4: Key Efficacy and Safety Data from Phase IIa Study in COPD (NCT03645434).[6][7] |

The study concluded that once-daily navafenterol was well-tolerated and demonstrated similar improvements in lung function and COPD-related symptoms compared to the established LAMA/LABA combination.[6][7]

Experimental Protocol: Phase IIa Clinical Trial (NCT03645434)

-

Study Design: A multicenter, randomized, double-blind, double-dummy, three-way complete crossover study.[7]

-

Patient Population: Men and women aged 40-85 years with a clinical diagnosis of moderate-to-severe COPD.

-

Treatments:

-

Navafenterol 600 µg, once daily via dry powder inhaler.

-

Umeclidinium/vilanterol (62.5 µg/25 µg), once daily via Ellipta inhaler.

-

Placebo, once daily.

-

-

Study Periods: Each participant received all three treatments over three separate 14-day treatment periods, separated by washout periods of 42 to 49 days.

-

Primary Endpoint: Change from baseline in trough FEV1 on Day 15.[7]

-

Secondary Endpoints: Included change from baseline in peak FEV1, changes in symptom scores (Breathlessness, Cough and Sputum Scale - BCSS; COPD Assessment Tool - CAT), safety, and pharmacokinetics.[7]

-

Statistical Analysis: A mixed model for crossover designs was used to analyze the primary and secondary efficacy endpoints.[8]

Conclusion

The early-phase research on navafenterol saccharinate has established its profile as a potent, long-acting MABA with a rapid onset of action. Preclinical data confirm its dual mechanism of action at the molecular and tissue levels. Phase I and IIa clinical trials have demonstrated its potential for clinically meaningful and sustained bronchodilation in patients with obstructive airways diseases, with a safety and tolerability profile comparable to existing therapies. These promising early-phase results support the continued investigation of navafenterol in larger, longer-term clinical trials to fully establish its efficacy and safety in the management of COPD and asthma.

References

- 1. Navafenterol (AZD8871) in patients with COPD: a randomized, double-blind, phase I study evaluating safety and pharmacodynamics of single doses of this novel, inhaled, long-acting, dual-pharmacology bronchodilator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resources.revvity.com [resources.revvity.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Release of inflammatory mediators from guinea pig trachea by electrical field stimulation: lack of neuronal involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The novel bronchodilator navafenterol: a phase 2a, multicentre, randomised, double-blind, placebo-controlled crossover trial in COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dissociations in the Effects of β2-Adrenergic Receptor Agonists on cAMP Formation and Superoxide Production in Human Neutrophils: Support for the Concept of Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vitro pharmacological profile of Navafenterol saccharinate (also known as AZD8871), a dual-action muscarinic M3 receptor antagonist and β2-adrenoceptor agonist.[1][2] The included protocols are representative methodologies for assessing the binding affinity and functional activity of Navafenterol and similar molecules.

Introduction

Navafenterol is a novel, inhaled, single-molecule bronchodilator that combines M3 muscarinic receptor antagonism and β2-adrenoceptor agonism.[3] This dual pharmacology aims to provide superior bronchodilation for the treatment of chronic obstructive pulmonary disease (COPD) and asthma compared to single-agent therapies.[3][4] In vitro studies are crucial for characterizing the potency, selectivity, and mechanism of action of such compounds. The following sections detail the quantitative pharmacology of Navafenterol and provide protocols for key in vitro assays.

Quantitative Pharmacology of Navafenterol

The in vitro activity of Navafenterol has been characterized through various binding and functional assays. The data presented below is a summary of publicly available information.

Table 1: Muscarinic Receptor Binding Affinity of Navafenterol[6]

| Receptor Subtype | pIC50 |

| Human M1 | 9.9 |

| Human M2 | 9.9 |

| Human M3 | 9.5 |

| Human M4 | 10.4 |

| Human M5 | 8.8 |

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).

Table 2: β-Adrenoceptor Agonist Potency of Navafenterol[6]

| Receptor Subtype | pEC50 | Selectivity vs. β2 |

| β1 | 9.0 | 3-fold |

| β2 | 9.5 | - |

| β3 | 8.7 | 6-fold |

pEC50 is the negative logarithm of the half-maximal effective concentration (EC50).

Table 3: Functional Activity of Navafenterol in Isolated Tissues[6][7]

| Tissue Preparation | Assay Type | Parameter | Value |

| Isolated Guinea Pig Trachea | Electrical Stimulation (Antagonism) | pIC50 | 8.6 |

| Isolated Guinea Pig Trachea | Spontaneous Tone (Agonism) | pEC50 | 8.8 |

Table 4: Kinetic Selectivity of Navafenterol at Muscarinic Receptors[6][7]

| Receptor Subtype | Half-life (t1/2) |

| M2 | 0.46 hours |

| M3 | 4.97 hours |

Signaling Pathways of Navafenterol

Navafenterol's dual mechanism of action involves two distinct signaling pathways in airway smooth muscle cells, leading to bronchodilation.

Caption: Dual signaling pathways of Navafenterol in airway smooth muscle cells.

Experimental Protocols

The following are detailed protocols for key in vitro assays used to characterize Navafenterol. These are representative protocols and may require optimization for specific laboratory conditions.

M3 Muscarinic Receptor Radioligand Binding Assay

This protocol describes a competition binding assay to determine the affinity of Navafenterol for the human M3 muscarinic receptor expressed in CHO-K1 cells.

Caption: Workflow for M3 muscarinic receptor radioligand binding assay.

Protocol:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M3 muscarinic receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

150 µL of cell membrane preparation (typically 3-20 µg of protein).

-

50 µL of Navafenterol saccharinate at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) or vehicle for total binding, or a high concentration of a known muscarinic antagonist (e.g., atropine) for non-specific binding.

-

50 µL of a fixed concentration of [³H]-N-methylscopolamine ([³H]NMS) radioligand (concentration should be close to its Kd).

-

-

Incubate the plate for 60-90 minutes at 30°C with gentle agitation.

-

-

Filtration and Detection:

-

Terminate the incubation by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other readings to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the Navafenterol concentration.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

β2-Adrenoceptor cAMP Functional Assay

This protocol describes a cell-based functional assay to measure the agonist activity of Navafenterol at the β2-adrenoceptor by quantifying intracellular cyclic AMP (cAMP) levels.

Caption: Workflow for β2-adrenoceptor cAMP functional assay.

Protocol:

-

Cell Preparation and Plating:

-

Culture CHO-K1 cells stably expressing the human β2-adrenoceptor.

-

Harvest the cells and resuspend them in an appropriate assay buffer.

-

Dispense the cell suspension into a 96-well assay plate and incubate to allow for cell attachment if using adherent cells.

-

-

Compound Stimulation:

-

Prepare serial dilutions of Navafenterol saccharinate in assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add the compound dilutions to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

cAMP Detection:

-

Lyse the cells according to the manufacturer's instructions of the chosen cAMP detection kit.

-

Detect the amount of cAMP produced using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA). These kits typically involve a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific antibody.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Interpolate the cAMP concentrations in the experimental wells from the standard curve.

-

Plot the cAMP concentration against the logarithm of the Navafenterol concentration.

-

Fit the data using a non-linear regression model to determine the EC50 (potency) and Emax (efficacy) values.

-

Isolated Guinea Pig Trachea Functional Assay

This protocol describes the use of an organ bath to assess the dual antagonist and agonist activity of Navafenterol on isolated guinea pig tracheal smooth muscle.

Caption: Workflow for isolated guinea pig trachea functional assay.

Protocol:

-

Tissue Preparation:

-

Humanely euthanize a guinea pig and dissect the trachea.

-

Clean the trachea of adhering connective tissue and cut it into rings (2-3 mm wide).

-

The epithelium may be left intact or removed by gentle rubbing of the luminal surface.

-

-

Organ Bath Setup:

-